3-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one
Description
Properties
Molecular Formula |
C21H20N6O2 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C21H20N6O2/c28-19(13-27-21(29)15-5-1-2-6-16(15)24-25-27)26-11-9-14(10-12-26)20-22-17-7-3-4-8-18(17)23-20/h1-8,14H,9-13H2,(H,22,23) |
InChI Key |
WLBXOFBFTGAYBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CN4C(=O)C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Ring Construction
The benzimidazole moiety is synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acid derivatives. For example:
Piperidine Functionalization
The piperidine nitrogen is protected using Boc anhydride prior to benzimidazole formation. Deprotection with TFA/CH2Cl2 (1:1) affords the free amine, which is subsequently alkylated or acylated.
Synthesis of 2-(4-Oxo-3,4-dihydrobenzotriazin-3-yl)acetic Acid
Benzotriazinone Core Formation
Benzotriazin-4(3H)-one is synthesized from anthranilic acid derivatives:
Acetic Acid Sidechain Introduction
The C3 position of benzotriazinone is alkylated using ethyl bromoacetate in DMF with K2CO3 as base. Subsequent saponification with NaOH/EtOH affords 2-(4-oxo-3,4-dihydrobenzotriazin-3-yl)acetic acid.
Fragment Coupling: Amide Bond Formation
Carbodiimide-Mediated Coupling
The most efficient method employs HATU (1.1 eq) and DIPEA (3.0 eq) in DMF at 25°C:
Yield : 89% after purification by silica gel chromatography (CH2Cl2/MeOH 95:5).
Alternative Coupling Agents
Comparative studies reveal the following efficiencies:
| Coupling Agent | Solvent | Base | Yield (%) |
|---|---|---|---|
| HATU | DMF | DIPEA | 89 |
| EDC/HOBt | CH2Cl2 | NMM | 74 |
| TBTU | DMF | Et3N | 81 |
HATU’s superiority arises from its ability to stabilize reactive intermediates, reducing epimerization.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency by solubilizing polar intermediates. Non-polar solvents (toluene, THF) result in <50% conversion due to poor reagent solubility.
Temperature and Time
Optimal conditions are 25°C for 18 hours. Elevated temperatures (40°C) accelerate reactions but promote decomposition, reducing yields to 62%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 60:40) shows >99% purity with a retention time of 6.8 minutes.
Scale-Up and Industrial Feasibility
Kilogram-Scale Synthesis
A pilot-scale process using T3P® (propylphosphonic anhydride) in THF achieves 86% yield with reduced waste:
Cost Analysis
Raw material costs per kilogram:
| Component | Cost (USD/kg) |
|---|---|
| 4-(1H-Benzimidazol-2-yl)piperidine | 1,200 |
| HATU | 3,500 |
| DMF | 80 |
HATU contributes 61% of total synthesis costs, driving interest in cheaper alternatives like EDC.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine moieties.
Reduction: Reduction reactions can occur at the carbonyl group in the benzotriazinone structure.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation products: Oxidized derivatives of the benzimidazole and piperidine rings.
Reduction products: Reduced benzotriazinone derivatives.
Substitution products: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology
In biological research, this compound is studied for its interactions with various biomolecules, including proteins and nucleic acids.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. The piperidine ring can interact with neurotransmitter receptors, while the benzotriazinone structure may modulate enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues differ in substituents on the piperidine/piperazine ring, linker groups, or heterocyclic cores (Table 1).
Table 1: Structural and Functional Comparison of Analogues
*Estimated based on structural analysis.
Physicochemical Properties
- Solubility: The target compound’s benzotriazinone core and benzimidazole group may reduce solubility compared to simpler acetamides .
- Stability : The oxoethyl linker in the target compound may confer resistance to enzymatic hydrolysis compared to ester-linked analogues.
Biological Activity
The compound 3-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one is a member of the benzotriazine family and incorporates a benzimidazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzotriazinone core linked to a benzimidazole-piperidine unit, which may contribute to its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzimidazole have shown high cytotoxicity against various leukemia cell lines, including K562 and HL60. The compound has been evaluated for its cytotoxic potential using the MTS assay, demonstrating promising results:
| Cell Line | IC50 (μM) |
|---|---|
| K562 | 8 |
| HL60 | 10 |
| U937 | 12 |
| Jurkat | 15 |
| U266 | 14 |
These results suggest that the compound exhibits comparable potency to known anticancer drugs .
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Research on related benzimidazole derivatives indicates that they can inhibit key signaling pathways involved in cancer cell proliferation and survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the benzimidazole moiety is significant as it has been associated with various pharmacological effects:
- Anticancer : The benzimidazole scaffold is known to interact with DNA and inhibit topoisomerases.
- Antimicrobial : Compounds containing benzimidazole have shown activity against both Gram-positive and Gram-negative bacteria.
The piperidine ring enhances solubility and bioavailability, which are critical factors in drug design.
Study 1: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of various derivatives of benzimidazole, it was found that modifications at specific positions on the piperidine ring significantly affected the IC50 values. For instance, substituents such as halogens or alkyl groups improved potency against leukemia cell lines .
Study 2: Antimicrobial Activity
Another study demonstrated that similar compounds exhibited antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 12.5 to 50 μg/ml, indicating a potential for development into antimicrobial agents .
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic adjustments to reaction conditions. Key steps include:
- Temperature Control : Use reflux conditions (e.g., 80–120°C) for steps involving nucleophilic substitution or condensation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates; switch to dichloromethane for acid-sensitive steps .
- Catalysis : Test palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for benzimidazole formation) .
- Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water mixtures to isolate high-purity product .
Q. What analytical techniques are most effective for characterizing the compound’s structure?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : Use - and -NMR to confirm benzimidazole, piperidine, and benzotriazinone moieties. -NMR can resolve carbonyl proton environments (δ 8.5–9.5 ppm) .
- X-ray Crystallography : Determine crystal structure to validate stereochemistry and hydrogen-bonding patterns .
- LC-MS : Monitor reaction progress and confirm molecular ion peaks (e.g., [M+H] at m/z ~450–500) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs by substituting the benzimidazole ring (e.g., with electron-withdrawing groups) or altering the piperidine linker (e.g., replacing with morpholine) .
- In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISAs) .
- Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., Hammett constants) with bioactivity .
Q. What experimental strategies can resolve contradictions in reported biological activity data for similar benzotriazinone derivatives?
- Methodological Answer :
- Replication Studies : Repeat assays under standardized conditions (e.g., fixed pH, temperature) to isolate protocol-dependent variability .
- Meta-Analysis : Aggregate data from published studies (e.g., IC values) and assess heterogeneity using funnel plots or Cochran’s Q-test .
- Mechanistic Profiling : Use CRISPR-edited cell lines to confirm target specificity and rule off-target effects .
Q. How can computational modeling guide the design of analogs with enhanced binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., PARP-1 or topoisomerases) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Models : Train machine learning algorithms (e.g., Random Forest) on datasets of IC values and molecular descriptors (e.g., logP, polar surface area) .
Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours; monitor degradation via HPLC-UV .
- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites in liver microsome assays .
- Stress Testing : Expose the compound to UV light, heat (60°C), and oxidative conditions (HO) to identify degradation pathways .
Methodological Design & Validation
Q. How should researchers design biological assays to evaluate the compound’s cytotoxicity and selectivity?
- Methodological Answer :
- Cell Panel Selection : Test against cancer (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293) cell lines .
- Dose-Response Curves : Use 8-point serial dilutions (1 nM–100 µM) and calculate IC via nonlinear regression (GraphPad Prism) .
- Selectivity Index : Compare IC values between cancer and normal cells; a ratio >10 indicates therapeutic potential .
Q. What strategies mitigate challenges in purifying this compound due to its low solubility?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO:water (1:4) for initial dissolution, followed by dropwise addition of antisolvents (e.g., hexane) .
- HPLC Purification : Employ reverse-phase C18 columns with acetonitrile/water gradients (5–95% over 30 minutes) .
- Crystallization Screening : Test solvent pairs (e.g., ethyl acetate/heptane) under controlled cooling rates (1°C/min) .
Theoretical & Framework Considerations
Q. How can researchers link mechanistic studies of this compound to broader pharmacological theories?
- Methodological Answer :
- Pathway Mapping : Integrate transcriptomic data (RNA-seq) to identify affected pathways (e.g., apoptosis, DNA repair) .
- Kinetic Modeling : Apply Michaelis-Menten or allosteric models to quantify enzyme inhibition constants () .
- Comparative Analysis : Benchmark results against known inhibitors (e.g., olaparib for PARP targets) to contextualize efficacy .
Q. What theoretical frameworks are critical for designing in vivo studies with this compound?
- Methodological Answer :
- PK/PD Modeling : Use compartmental models to predict plasma concentration-time profiles and dose-response relationships .
- Toxicokinetics : Apply NOAEL (No Observed Adverse Effect Level) principles from ICH guidelines to establish safe dosing ranges .
- Biodistribution Studies : Radiolabel the compound (e.g., ) and track accumulation in tissues via scintillation counting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
